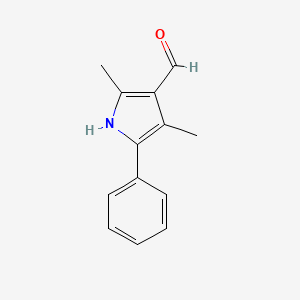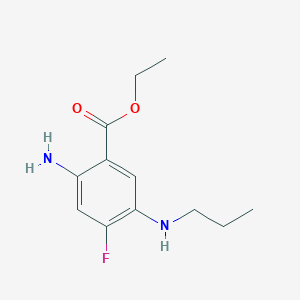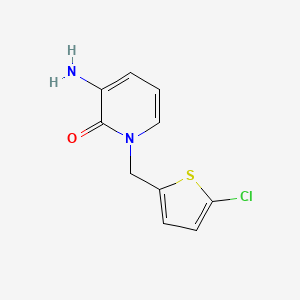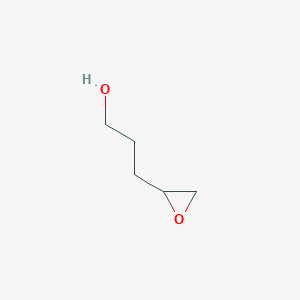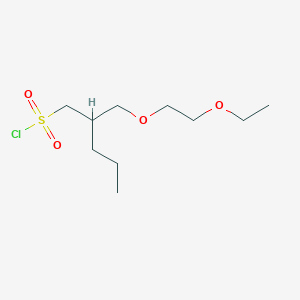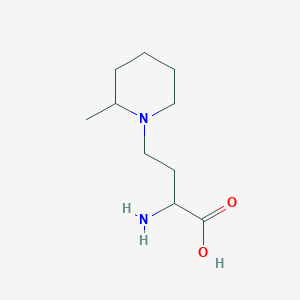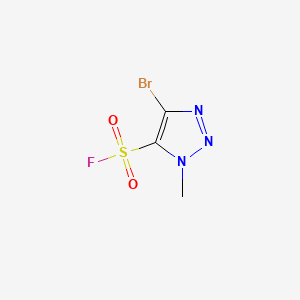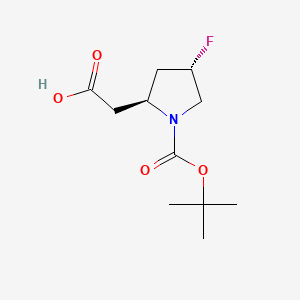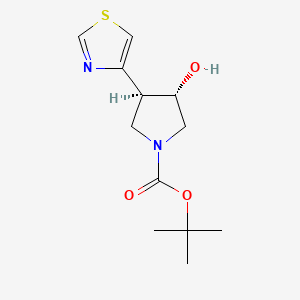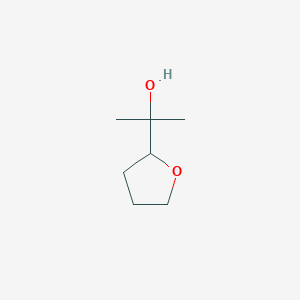
(2-Hydroxy-2-propyl)tetrahydro-furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-2-propyl)tetrahydro-furan is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are cyclic ethers with a five-membered ring structure containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of a hydroxy group and a propyl group attached to the tetrahydrofuran ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-2-propyl)tetrahydro-furan can be achieved through several methods. One common approach involves the reaction of γ-hydroxy alkenes with aryl bromides in the presence of a palladium catalyst. This method forms both a carbon-carbon and a carbon-oxygen bond with high diastereoselectivity . Another method involves the use of nickel catalysts and diaryl ketones to enable photochemical carbon-carbon bond formation via sp³ C-H functionalization of alkane feedstocks .
Industrial Production Methods
Industrial production of this compound typically involves the acid-catalyzed dehydration of 1,4-butanediol. This process is similar to the production of diethyl ether from ethanol. The butanediol is derived from the condensation of acetylene with formaldehyde followed by hydrogenation .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-2-propyl)tetrahydro-furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclization reactions to form different cyclic compounds.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include different substituted tetrahydrofurans, depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Hydroxy-2-propyl)tetrahydro-furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxy-2-propyl)tetrahydro-furan involves its interaction with various molecular targets and pathways. The hydroxy group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler cyclic ether with a similar ring structure but without the hydroxy and propyl groups.
2-Methylfuran: Another furan derivative with a methyl group attached to the ring.
Uniqueness
(2-Hydroxy-2-propyl)tetrahydro-furan is unique due to the presence of both a hydroxy group and a propyl group, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-(oxolan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2,8)6-4-3-5-9-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
PJMFAZRMYNNOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


